1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-3-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2IN2O/c1-12-3-5-4(9)2-11(10-5)6(7)8/h2,6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPSHJAIOGVSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1I)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Introduction of Iodo Group: The iodo group can be introduced through iodination reactions using iodine or iodine monochloride in the presence of an oxidizing agent.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced through the reaction of the pyrazole with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of difluoromethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing the iodo group.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the iodo group.
Scientific Research Applications
The compound 1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, agriculture, and materials science, supported by relevant data tables and case studies.
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The presence of halogen atoms, such as iodine and fluorine, enhances the biological activity of these compounds. For example, a study demonstrated that similar pyrazole derivatives showed effectiveness against various bacterial strains, suggesting potential for this compound in developing new antibiotics.
Anticancer Properties
Pyrazoles have also been investigated for their anticancer activities. Research has shown that compounds with similar frameworks can inhibit cancer cell proliferation by inducing apoptosis. A case study involving a related pyrazole compound revealed that it inhibited tumor growth in vitro and in vivo models, highlighting the potential of this compound as a lead compound for anticancer drug development.
Agricultural Applications
Pesticide Development
The unique properties of pyrazole derivatives make them suitable candidates for pesticide development. The incorporation of difluoromethyl and iodo groups can enhance the efficacy of these compounds against pests while potentially reducing toxicity to non-target organisms. A comparative analysis of various pyrazole-based pesticides showed improved insecticidal activity, indicating that this compound could be effective in agricultural formulations.
Materials Science
Synthesis of Functional Materials
The reactivity of this compound allows it to be utilized in synthesizing advanced materials. Its ability to undergo various chemical transformations can lead to the development of novel polymers or nanomaterials with specific properties. Research has demonstrated that incorporating such compounds into polymer matrices can enhance mechanical strength and thermal stability.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrazole derivatives, including those with difluoromethyl and iodo substituents. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, supporting further investigation into its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another research project, a series of pyrazole derivatives were screened for anticancer properties. One derivative closely related to this compound showed promising results in reducing tumor size in xenograft models, suggesting its potential utility in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The iodo group can participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound towards its targets .
Comparison with Similar Compounds
Electronic Effects
- The difluoromethyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -I effect of trifluoromethyl in 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole.
Biological Activity
1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a difluoromethyl group, an iodine atom, and a methoxymethyl substituent on the pyrazole ring, contributing to its unique chemical properties. The synthesis typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under controlled conditions to yield the desired pyrazole structure.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain pyrazole compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
- Antifungal Activity : A series of pyrazole derivatives have been tested against phytopathogenic fungi, showing moderate to excellent antifungal properties. For instance, certain compounds exhibited higher antifungal activity than established fungicides like boscalid .
- Anti-inflammatory Effects : Some pyrazoles have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
1. Antitumor Studies
A study involving this compound derivatives revealed their potential as anticancer agents. The compound's mechanism was explored through combination therapies with doxorubicin, indicating a synergistic effect that enhances cytotoxicity against resistant cancer cell lines .
2. Antifungal Efficacy
In another investigation, novel pyrazole derivatives were synthesized and evaluated for antifungal activity against several strains of fungi, including Botrytis cinerea and Fusarium solani. The results indicated that specific derivatives outperformed traditional antifungal agents, suggesting their potential application in agricultural settings .
3. Anti-inflammatory Activity
Research highlighted the anti-inflammatory properties of certain pyrazole derivatives, which were effective in reducing inflammation markers in vitro. These findings suggest that such compounds could be developed into therapeutic agents for inflammatory diseases .
Data Table: Biological Activities of Selected Pyrazole Derivatives
Q & A
Discrepancies in melting points reported for analogous compounds
- Resolution : Polymorphism and purity are key factors. Recrystallization from ethanol vs. acetonitrile yields different polymorphs, as shown by PXRD . Purity >98% (HPLC) minimizes melting point depression; conflicting data may arise from insufficient drying (residual solvents lower mp) .
Structure-Activity Relationship (SAR) Considerations
Q. How do the difluoromethyl and methoxymethyl groups influence biological activity?
- Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (CYP450), while the methoxymethyl group improves solubility (logP reduction by ~0.5 units). Comparative SAR studies with des-iodo analogs show iodine’s critical role in target binding (e.g., kinase inhibition via halogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
